molecular formula C11H23NO B13181957 3-Amino-1-cyclohexyl-2,2-dimethylpropan-1-ol

3-Amino-1-cyclohexyl-2,2-dimethylpropan-1-ol

Cat. No.: B13181957
M. Wt: 185.31 g/mol
InChI Key: TYIRFFKNTYWHGL-UHFFFAOYSA-N
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Description

3-Amino-1-cyclohexyl-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C11H23NO It is characterized by the presence of an amino group, a cyclohexyl ring, and a hydroxyl group attached to a branched carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclohexyl-2,2-dimethylpropan-1-ol typically involves the reaction of cyclohexylamine with a suitable precursor such as 2,2-dimethylpropanal. The reaction is carried out under controlled conditions, often in the presence of a reducing agent to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclohexyl-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexyl ketone or aldehyde derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-Amino-1-cyclohexyl-2,2-dimethylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclohexyl-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,2-dimethylpropan-1-ol: Similar structure but lacks the cyclohexyl ring.

    Cyclohexylamine: Contains the cyclohexyl ring but lacks the branched carbon chain and hydroxyl group.

    2,2-Dimethylpropanal: Precursor in the synthesis but lacks the amino and cyclohexyl groups.

Uniqueness

3-Amino-1-cyclohexyl-2,2-dimethylpropan-1-ol is unique due to the combination of its cyclohexyl ring, branched carbon chain, and functional groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

3-amino-1-cyclohexyl-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C11H23NO/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h9-10,13H,3-8,12H2,1-2H3

InChI Key

TYIRFFKNTYWHGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1CCCCC1)O

Origin of Product

United States

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